(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione
(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione
(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione is a natural product found in Trichoderma longibrachiatum with data available.
Brand Name:
Vulcanchem
CAS No.:
103804-06-4
VCID:
VC0010462
InChI:
InChI=1S/C28H34O8/c1-7-9-11-13-18(29)17-15-25(4,34)28(35)26(5,24(17)33)22-20(19(30)14-12-10-8-2)21(31)16(3)23(32)27(22,6)36-28/h7-14,22,29-31,34-35H,15H2,1-6H3/b9-7+,10-8+,13-11+,14-12+,18-17?,20-19?/t22-,25+,26-,27+,28+/m1/s1
SMILES:
CC=CC=CC(=C1CC(C2(C(C1=O)(C3C(=C(C=CC=CC)O)C(=C(C(=O)C3(O2)C)C)O)C)O)(C)O)O
Molecular Formula:
C28H34O8
Molecular Weight:
498.572
(4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione
CAS No.: 103804-06-4
Cat. No.: VC0010462
Molecular Formula: C28H34O8
Molecular Weight: 498.572
* For research use only. Not for human or veterinary use.
Specification
| Description | (4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione is a natural product found in Trichoderma longibrachiatum with data available. |
|---|---|
| CAS No. | 103804-06-4 |
| Molecular Formula | C28H34O8 |
| Molecular Weight | 498.572 |
| IUPAC Name | (4S,4aR,5aS,9aR,9bR)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione |
| Standard InChI | InChI=1S/C28H34O8/c1-7-9-11-13-18(29)17-15-25(4,34)28(35)26(5,24(17)33)22-20(19(30)14-12-10-8-2)21(31)16(3)23(32)27(22,6)36-28/h7-14,22,29-31,34-35H,15H2,1-6H3/b9-7+,10-8+,13-11+,14-12+,18-17?,20-19?/t22-,25+,26-,27+,28+/m1/s1 |
| Standard InChI Key | AJYDWIULPHVWEI-CHWFLFFVSA-N |
| SMILES | CC=CC=CC(=C1CC(C2(C(C1=O)(C3C(=C(C=CC=CC)O)C(=C(C(=O)C3(O2)C)C)O)C)O)(C)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator